
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S. This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further linked to an ethylcyclohexyl group through an ether linkage. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethylcyclohexanol and 3-chloropropane-1-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: 2-Ethylcyclohexanol is reacted with 3-chloropropane-1-sulfonyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Bases like triethylamine or pyridine are often employed to facilitate reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, attracting nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, enabling the synthesis of a wide range of derivatives.
Molecular Targets and Pathways
Nucleophilic Attack: The primary pathway involves the nucleophilic attack on the sulfonyl chloride group, leading to the formation of sulfonamide or sulfonate products.
Hydrolysis Pathway: In aqueous environments, hydrolysis can occur, converting the sulfonyl chloride to sulfonic acid.
Comparison with Similar Compounds
Similar Compounds
3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride: Similar in structure but with an ethylhexyl group instead of an ethylcyclohexyl group.
3-((Cyclohexyl)oxy)propane-1-sulfonyl chloride: Lacks the ethyl substitution on the cyclohexyl ring.
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride: Contains a methyl group instead of an ethyl group on the cyclohexyl ring.
Uniqueness
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the ethylcyclohexyl group, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Biological Activity
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields of research, including medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H19ClO3S
- Molecular Weight: 264.79 g/mol
- CAS Number: Not specifically listed in the search results but can be derived from the structure.
The biological activity of this compound is primarily attributed to its sulfonyl chloride functional group, which allows it to participate in nucleophilic substitution reactions. This property enables the compound to interact with various biological molecules, including proteins and enzymes, leading to inhibition or modulation of their activity.
Key Mechanisms:
- Covalent Modification: The sulfonyl chloride can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that sulfonyl chlorides can possess antimicrobial properties. For instance:
- In vitro Studies: Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The ability of sulfonyl chlorides to inhibit enzyme activity also positions them as candidates for anticancer agents:
- Cell Proliferation Studies: Research indicates that certain sulfonyl chlorides can inhibit cancer cell growth by interfering with DNA synthesis and cell signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several sulfonyl chlorides, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL .
- Cancer Cell Line Testing : Another study focused on the impact of sulfonyl chlorides on human cancer cell lines. The compound exhibited IC50 values indicative of moderate potency against specific cancer types, highlighting its potential as a lead compound for drug development .
Comparative Analysis
To understand the uniqueness of this compound compared to other compounds, a comparison table is provided below:
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Antimicrobial, Anticancer | Enzyme inhibition via covalent modification |
Sulfonamide derivatives | Antibacterial | Inhibition of folic acid synthesis |
Sulfamide compounds | Antiviral | Disruption of viral replication |
Properties
Molecular Formula |
C11H21ClO3S |
---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
3-(2-ethylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-2-10-6-3-4-7-11(10)15-8-5-9-16(12,13)14/h10-11H,2-9H2,1H3 |
InChI Key |
IUXZOFOCTGNHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.